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Compound of Interest

Compound Name: 2,3,4,5-Tetrafluorobenzaldehyde

Cat. No.: B099461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-
Tetrafluorobenzaldehyde (CAS No. 16583-06-5), a key fluorinated intermediate in organic

synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, supported by generalized experimental protocols. The

information herein is intended to assist in the characterization and utilization of this compound

in research and development.

Chemical Structure and Properties
IUPAC Name: 2,3,4,5-Tetrafluorobenzaldehyde

Molecular Formula: C₇H₂F₄O[1][2]

Molecular Weight: 178.09 g/mol [2]

Appearance: Colorless to light yellow liquid[3]

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 2,3,4,5-
Tetrafluorobenzaldehyde. This data is compiled from typical values for similar fluorinated

aromatic aldehydes and general spectroscopic principles, as direct experimental spectra for

this specific compound are not readily available in public repositories.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show two main signals corresponding to the

aldehydic proton and the aromatic proton.

Signal

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Assignment

1 ~10.0 - 10.5 Triplet (t) ~2-3 Hz (⁴JH-F)
Aldehyde proton

(-CHO)

2 ~7.5 - 7.9 Multiplet (m)
Complex

coupling with F

Aromatic proton

(Ar-H)

Note: The aldehydic proton is highly deshielded due to the electronegativity of the carbonyl

group.[4] It may appear as a triplet due to coupling with the fluorine atom at position 5. The

single aromatic proton will exhibit a complex multiplet pattern due to coupling with the adjacent

fluorine atoms.

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display signals for the seven carbon atoms, with those bonded to

fluorine exhibiting characteristic splitting.
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Expected Chemical Shift (δ,

ppm)

Multiplicity & Coupling (JC-F,

Hz)
Assignment

~185 - 195 Doublet of doublets (dd) Carbonyl carbon (C=O)

~140 - 160 Complex multiplets
Aromatic carbons bonded to

fluorine (C-F)

~120 - 135
Doublet of doublets of doublets

(ddd)

Aromatic carbon bonded to the

aldehyde group (C-CHO)

~110 - 125
Doublet of doublets of doublets

(ddd)

Aromatic carbon bonded to

hydrogen (C-H)

Note: The carbonyl carbon's chemical shift is in the typical range for aldehydes.[5] Carbons

directly attached to fluorine will show large one-bond coupling constants (¹JC-F), while other

carbons will show smaller two- or three-bond couplings.[6][7][8] The exact chemical shifts and

coupling constants are influenced by the positions of the fluorine substituents.

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is expected to show four distinct signals for the non-equivalent fluorine

atoms.

Signal
Expected Chemical

Shift (δ, ppm)
Multiplicity Assignment

1 -130 to -145 Multiplet F-2

2 -150 to -165 Multiplet F-3

3 -145 to -160 Multiplet F-4

4 -135 to -150 Multiplet F-5

Note: The chemical shifts are referenced to CFCl₃. The wide chemical shift range in ¹⁹F NMR

allows for clear distinction between the different fluorine environments.[9][10][11] The

multiplicity of each signal will be complex due to mutual F-F couplings and coupling to the

aromatic proton.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aldehyde and fluorinated

aromatic functionalities.

Expected Wavenumber

(cm⁻¹)
Intensity Vibration

~3050 - 3100 Weak to Medium Aromatic C-H stretch

~2820 and ~2720 Weak to Medium
Aldehyde C-H stretch (Fermi

resonance doublet)

~1700 - 1720 Strong Carbonyl (C=O) stretch

~1500 - 1600 Medium to Strong Aromatic C=C stretches

~1100 - 1300 Strong C-F stretches

Note: The strong carbonyl absorption is a key diagnostic feature for aldehydes.[12][13] The

presence of the Fermi resonance doublet for the aldehydic C-H stretch is also a characteristic

feature.[14][15] The strong absorptions in the lower wavenumber region are indicative of the C-

F bonds.

Mass Spectrometry (MS)
The mass spectrum will provide information on the molecular weight and fragmentation pattern

of the molecule.

m/z Value Interpretation

~178 Molecular ion (M⁺)

~177 Loss of a hydrogen atom ([M-H]⁺)

~149 Loss of a formyl radical ([M-CHO]⁺)

~121
Loss of a formyl and a CO molecule ([M-CHO-

CO]⁺)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www1.udel.edu/chem/fox/Chem333/Fall2013/Chem333Fall2013/Welcome_files/IR%20handout.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The molecular ion peak at m/z 178 corresponds to the molecular weight of the

compound.[1] Common fragmentation pathways for aromatic aldehydes include the loss of a

hydrogen atom and the formyl radical.[16] Further fragmentation can occur, typical for

halogenated aromatic compounds.[17][18]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters

may need to be optimized based on the instrument and sample concentration.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,3,4,5-Tetrafluorobenzaldehyde
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5

mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H

and ¹³C NMR. For ¹⁹F NMR, an external or internal fluorine-containing standard may be

used.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width

(e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a

larger number of scans and a longer acquisition time will be required.

¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A very wide

spectral width may be needed (e.g., +50 to -250 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the spectra using the

internal standard.

IR Spectroscopy
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Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a

drop of the neat liquid between two KBr or NaCl plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the

sample in the spectrometer and record the sample spectrum. The instrument software will

automatically ratio the sample spectrum to the background spectrum to generate the final

absorbance or transmittance spectrum. A typical range is 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them with known

correlation tables.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL to 10

µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2]

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for

this volatile compound.

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a

suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program to

separate the compound from the solvent and any impurities.

MS Analysis: The eluent from the GC is directed into the ion source of the mass

spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The

mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio

(m/z), and a detector records their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,3,4,5-Tetrafluorobenzaldehyde.
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Caption: General workflow for the spectroscopic analysis of 2,3,4,5-Tetrafluorobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4,5-
Tetrafluorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b099461#spectroscopic-data-nmr-ir-ms-for-2-3-4-
5-tetrafluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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